molecular formula C20H23BClNO4 B580729 Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1218791-42-4

Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B580729
CAS No.: 1218791-42-4
M. Wt: 387.667
InChI Key: CMDYAOGUWSICTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium catalysts for borylation at the benzylic C-H bond of alkylbenzenes .

Scientific Research Applications

Synthesis and Structural Analysis

Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound with significant implications in the field of material science and chemical synthesis. Huang et al. (2021) have detailed the synthesis and crystal structure of related compounds through a series of substitution reactions, confirming their structures via spectroscopy and crystallographic analyses. Density Functional Theory (DFT) was applied to predict and validate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Application in Polymer Synthesis

Grigoras and Antonoaia (2005) synthesized fully conjugated copolymers containing 2,7-(9,9-dioctyl) fluorene and 3,6-(N-hexyl-9H-carbazole) disubstituted rings and arylene vinylene or azomethine units using a palladium-catalyzed Suzuki coupling method. This method involved the use of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctyl fluorene, highlighting the importance of compounds with the dioxaborolan-2-yl group in the development of new materials (Grigoras & Antonoaia, 2005).

Boronated Compounds in Biological Systems

Morrison et al. (2010) prepared boronated phosphonium salts containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, among others. The study involved comprehensive characterization and evaluation of cytotoxicity and boron uptake in cells, underscoring the potential biomedical applications of such boronated compounds (Morrison et al., 2010).

Molecular Dynamics and Spectroscopy

Wu et al. (2021) synthesized compounds related to this compound and conducted detailed structural analyses using spectroscopy and X-ray diffraction. The study employed DFT calculations for a comparative analysis of spectroscopic data, geometrical parameters, and molecular dynamics, emphasizing the compound's role in advanced material research (Wu et al., 2021).

Properties

IUPAC Name

benzyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BClNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDYAOGUWSICTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675215
Record name Benzyl [2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-42-4
Record name Benzyl [2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cbz-Amino-3-chlorophenylboronic acid
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